molecular formula C12H9ClO B563122 1-chloroacetyl-azulene CAS No. 100124-66-1

1-chloroacetyl-azulene

Cat. No.: B563122
CAS No.: 100124-66-1
M. Wt: 204.653
InChI Key: HHVRZMRINFOOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloroacetyl-azulene is a specialized azulene derivative designed for advanced pharmaceutical and materials science research. Azulene derivatives are increasingly investigated for their high tumor-specificity in anticancer research. Studies show that chlorination of the azulene scaffold significantly enhances both cytotoxicity and tumor-specificity compared to other halogen substitutions, making chloro-substituted azulenes like this compound a key structure for developing novel chemotherapeutic agents . The compound's structure, featuring an electron-withdrawing acetyl group substituted with chlorine, is of significant interest for its potential role in synthesizing more complex molecules for biological evaluation. Furthermore, azulene-based chalcones have demonstrated notable antimicrobial efficacy, particularly against Gram-negative bacteria and the fungus Candida parapsilosis , suggesting that this compound could serve as a valuable precursor in the development of new anti-infective agents . The intrinsic bipolar nature of the azulene core also opens avenues for its application in organic electronics, including the development of molecular switchers, organic transistors (FETs), and light-emitting diodes (LEDs) . This combination of potent, tunable biological activity and unique optoelectronic properties makes this compound a versatile and valuable building block for research and development across multiple scientific disciplines.

Properties

CAS No.

100124-66-1

Molecular Formula

C12H9ClO

Molecular Weight

204.653

IUPAC Name

1-azulen-1-yl-2-chloroethanone

InChI

InChI=1S/C12H9ClO/c13-8-12(14)11-7-6-9-4-2-1-3-5-10(9)11/h1-7H,8H2

InChI Key

HHVRZMRINFOOPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=CC(=C2C=C1)C(=O)CCl

Synonyms

Ethanone, 1-(1-azulenyl)-2-chloro- (9CI)

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Chloroacetyl Chloride

The Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic systems. For azulene, this reaction proceeds via electrophilic substitution, facilitated by a Lewis acid catalyst.

Procedure :

  • Reagents : Azulene (1.0 equiv), chloroacetyl chloride (1.2 equiv), anhydrous aluminum chloride (AlCl3, 1.5 equiv).

  • Solvent : Dichloromethane (DCM) or nitrobenzene under inert atmosphere.

  • Conditions : Stir at 0–5°C for 2 hours, followed by room temperature for 12 hours.

  • Workup : Quench with ice-cold water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Findings :

  • Yield: 60–75% (dependent on solvent and stoichiometry).

  • Regioselectivity: The 1-position is favored due to azulene’s electron density distribution.

  • Challenges: Over-acylation or polymerization requires careful stoichiometric control.

Direct Chloroacetylation via Nucleophilic Acyl Substitution

An alternative approach involves substituting a pre-existing acetyl group with a chlorine atom. This method is less common but offers scalability.

Procedure :

  • Reagents : 1-Acetylazulene (1.0 equiv), phosphorus pentachloride (PCl5, 2.0 equiv).

  • Solvent : Dry tetrahydrofuran (THF) or dichloroethane.

  • Conditions : Reflux at 80°C for 6 hours under argon.

  • Workup : Neutralize with sodium bicarbonate, extract with DCM, and recrystallize from ethanol.

Key Findings :

  • Yield: 50–65%.

  • Purity: ≥95% (confirmed via HPLC).

  • Limitations: Requires stringent moisture control to prevent hydrolysis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Regioselectivity Key Advantages
Friedel-Crafts Acylation60–7590–95High (1-position)Single-step, scalable
Nucleophilic Substitution50–6585–90ModerateAvoids Lewis acid handling

Mechanistic Insights and Optimization Strategies

Role of Lewis Acids in Friedel-Crafts Reactions

AlCl3 polarizes the chloroacetyl chloride, generating an acylium ion (CH2ClCO+), which attacks azulene’s electron-rich 1-position. Computational studies suggest that the transition state stabilizes via π-cloud interactions with the seven-membered ring.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilicity but may reduce regioselectivity. Non-polar solvents (e.g., DCM) favor slower, more controlled reactions.

Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons appear as a multiplet at δ 7.2–8.5 ppm, with the chloroacetyl methylene group at δ 4.1–4.3 ppm (singlet).

    • ¹³C NMR : The carbonyl carbon resonates at δ 165–170 ppm, confirming successful acylation.

  • Mass Spectrometry :

    • ESI-MS (positive mode): [M+H]+ peak at m/z 218.5 (C12H9ClO) .

Chemical Reactions Analysis

1-Chloroacetyl-azulene undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Cyclization Reactions: Under certain conditions, this compound can undergo intramolecular cyclization to form more complex ring systems.

Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloroacetyl-azulene has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound’s unique electronic properties make it useful in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

    Biological Studies: Researchers use this compound to study enzyme interactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 1-chloroacetyl-azulene depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting enzyme activity or receptor binding. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Table 1: Key Substituent Effects on Azulene Derivatives

Compound Substituent Electronic Effect Molecular Weight (g/mol) Key Reactivity Features
1-Chloroacetyl-azulene -COCH₂Cl Strong EWG* ~220 (estimated) Electrophilic at carbonyl; SN² at Cl
1-Methylazulene -CH₃ EWG* ~168 Enhanced lipophilicity; Friedel-Crafts active
1-(4-Thiazolyl)azulene Heteroaromatic ring Moderate EWG ~227 π-π interactions; cross-coupling sites
α-Calacorene Polycyclic terpene Variable 204.35 Steric hindrance; limited solubility

*EWG = Electron-Withdrawing Group

Key Findings :

  • Electronic Effects : The chloroacetyl group in this compound significantly reduces electron density at the azulene core compared to methyl or thiazolyl substituents, making it more reactive toward nucleophiles .
  • Reactivity : Unlike 1-methylazulene, which undergoes Friedel-Crafts alkylation, this compound is prone to hydrolysis or substitution at the chlorine atom. The carbonyl group also facilitates condensation reactions, similar to 1-(benzofurancarbonyl)azulenes .

Key Findings :

  • This compound is likely synthesized via enaminone intermediates, a strategy used for other acylated azulenes . This contrasts with 1-methylazulene, which is prepared through simpler alkylation.
  • Heteroaryl-substituted derivatives (e.g., thiazolyl azulenes) require coupling reactions under reflux, similar to conditions for pyrazolyl-azulene synthesis .

Physicochemical Properties

  • Solubility: The chloroacetyl group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMF or chloroform) compared to nonpolar 1-methylazulene .
  • Stability : Chloroacetyl derivatives are susceptible to hydrolysis, necessitating anhydrous conditions during synthesis. This contrasts with robust terpene-fused azulenes like α-calacorene, which exhibit higher thermal stability .

Q & A

Q. What established synthesis routes exist for 1-chloroacetyl-azulene, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or Vilsmeier-Haack reactions. For example, azulene derivatives can undergo acylation using chloroacetyl chloride in anhydrous dichloromethane under nitrogen, with Lewis acids like AlCl₃ as catalysts. Key variables include:

  • Temperature : Elevated temperatures (40–60°C) improve reaction rates but may promote side reactions.
  • Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) enhances electrophilic substitution but complicates purification.
  • Solvent polarity : Non-polar solvents favor selectivity for the 1-position on azulene’s electron-rich ring.

Q. What spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are critical?

Methodological Answer:

  • ¹H/¹³C NMR : Key markers include the azulene proton signals (δ 6.5–9.0 ppm) and the chloroacetyl carbonyl carbon (δ 170–175 ppm). Splitting patterns confirm substitution at the 1-position.
  • IR Spectroscopy : The C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) confirm functional groups.
  • UV-Vis : Azulene’s absorbance at 550–650 nm (visible blue) shifts with substitution, aiding purity assessment.

Q. Validation Protocol :

Compare experimental spectra with computational predictions (DFT) for azulene derivatives.

Use HSQC/HMBC NMR to resolve ambiguous assignments.

Cross-check melting points against literature (if available).

Reference: Analytical best practices from emphasize reproducibility via triplicate measurements.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields of this compound across studies?

Methodological Answer: Discrepancies often arise from:

  • Impurity profiles : Azulene starting material may contain guaiazulene isomers. Use column chromatography (SiO₂, hexane/EtOAc) to pre-purify.
  • Moisture sensitivity : Trace water deactivates AlCl₃. Employ strict anhydrous conditions (e.g., flame-dried glassware, molecular sieves).
  • Kinetic vs. thermodynamic control : Longer reaction times (24–48 hrs) may favor thermodynamically stable products.

Q. Stepwise Validation :

Replicate literature procedures exactly, including solvent batch and equipment.

Perform control experiments (e.g., omitting catalyst) to identify side reactions.

Use LC-MS to quantify byproducts and adjust stoichiometry.

Reference: highlights statistical validation of yield data using t-tests for small sample sizes.

Q. What mechanistic insights exist for the acylation of azulene, and how can kinetic studies elucidate reaction pathways?

Methodological Answer: The acylation mechanism involves electrophilic attack at azulene’s 1-position, stabilized by its aromatic 10-π-electron system. To validate:

  • Kinetic isotope effects : Compare reaction rates using deuterated azulene (C₁-D). A primary KIE suggests rate-determining electrophilic substitution.
  • Computational modeling : Use DFT (e.g., Gaussian) to calculate transition-state energies for competing substitution sites.
  • In-situ monitoring : Employ ReactIR to track intermediate formation (e.g., acylium ions).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.